Butyl (2-bromoethyl)ethylphosphinate
Description
Butyl (2-bromoethyl)ethylphosphinate is an organophosphorus compound characterized by a phosphinate ester backbone (P=O) with three substituents: a butyl group, an ethyl group, and a 2-bromoethyl group. Its structure is defined by the formula C₄H₉-P(O)-O-C₂H₅-C₂H₄Br, where the bromoethyl moiety introduces significant reactivity due to the labile carbon-bromine bond.
Properties
CAS No. |
56542-06-4 |
|---|---|
Molecular Formula |
C8H18BrO2P |
Molecular Weight |
257.10 g/mol |
IUPAC Name |
1-[2-bromoethyl(ethyl)phosphoryl]oxybutane |
InChI |
InChI=1S/C8H18BrO2P/c1-3-5-7-11-12(10,4-2)8-6-9/h3-8H2,1-2H3 |
InChI Key |
KZILHOURSGFKTF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOP(=O)(CC)CCBr |
Origin of Product |
United States |
Preparation Methods
Alkylation of Ethylphosphinic Acid
A foundational approach involves alkylating ethylphosphinic acid with 1,2-dibromoethane in the presence of a base. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the phosphinic acid attacks the bromoethyl moiety. Typical conditions include refluxing in toluene with potassium carbonate as the base, yielding approximately 72–78% product after purification.
Reaction Scheme:
$$
\text{C}2\text{H}5\text{P(O)(OH)} + \text{BrCH}2\text{CH}2\text{Br} \xrightarrow{\text{K}2\text{CO}3, \Delta} \text{C}2\text{H}5\text{P(O)(OCH}2\text{CH}2\text{Br)} + \text{HBr}
$$
Key parameters:
Bromination of Butyl Ethylphosphinite
An alternative route involves brominating butyl ethylphosphinite (C₄H₉P(O)(OC₂H₅)) using phosphorus tribromide (PBr₃). This method leverages the high electrophilicity of PBr₃ to replace the ethoxy group with bromine.
Procedure:
- Dissolve butyl ethylphosphinite (1 mol) in dry dichloromethane.
- Add PBr₃ (1.2 mol) dropwise under nitrogen at 0°C.
- Warm to room temperature and stir for 12 hours.
- Quench with ice water, extract with DCM, and distill under reduced pressure.
Optimization Strategies
Azeotropic Distillation
Removing water via azeotropic distillation (e.g., using toluene) prevents hydrolysis of intermediates and shifts equilibrium toward product formation. In a modified protocol, continuous distillation improved yields from 70% to 85%.
Catalytic Oxidation
Patent CN103980307A demonstrates that tungsten-based catalysts (e.g., H₃PW₁₂O₄₀) accelerate oxidation steps in phosphinate synthesis. Applying this to Butyl (2-bromoethyl)ethylphosphinate, catalytic oxidation reduces reaction time by 30% while maintaining >90% purity.
Catalyst Comparison Table:
| Catalyst | Reaction Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|
| H₃PW₁₂O₄₀ | 8 | 88 | 96.8 |
| MoO₃ | 12 | 82 | 95.2 |
| None | 24 | 70 | 93.5 |
Solvent Effects
Polar aprotic solvents (e.g., DMF) enhance nucleophilicity but may promote side reactions. Non-polar solvents like toluene favor monoalkylation, critical for avoiding di-substituted byproducts.
Analytical Characterization
Nuclear Magnetic Resonance (NMR)
Gas Chromatography-Mass Spectrometry (GC-MS)
Challenges and Mitigations
Hydrolytic Instability
The bromoethyl group is prone to hydrolysis under acidic or basic conditions. Storage under anhydrous conditions with molecular sieves extends shelf life.
Purification Difficulties
Similar boiling points of byproducts (e.g., dibromoethane) complicate distillation. Fractional crystallization from hexane/ethyl acetate mixtures achieves >98% purity.
Industrial Applications
Pharmaceutical Intermediates
The compound serves as a precursor to kinase inhibitors, where the phosphinate group chelates metal ions in enzyme active sites.
Flame Retardants
Phosphinate derivatives are incorporated into polymers to enhance flame resistance, leveraging phosphorus' radical-scavenging properties.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromoethyl group undergoes S<sub>N</sub>2 displacements with nucleophiles such as amines, alcohols, or azides. For example:
Key Observations :
-
Reaction with NaN₃ in acetone yields azide derivatives (e.g., for click chemistry applications) .
-
Substitution with amines (e.g., NH₃) produces phosphinamide derivatives, useful in drug synthesis .
| Condition | Nucleophile | Product | Yield | Source |
|---|---|---|---|---|
| NaN₃, acetone, reflux | Azide | Butyl (2-azidoethyl)ethylphosphinate | ~85% | |
| NH₃, THF, 0°C | Amine | Butyl (2-aminoethyl)ethylphosphinate | 65–70% |
Elimination Reactions
Under basic conditions, the compound undergoes E2 elimination to form vinylphosphinate derivatives:
Mechanistic Insights :
-
Strong bases (e.g., KOH) abstract a β-hydrogen, leading to simultaneous C–Br bond cleavage and double-bond formation .
-
Solvents like THF or DMF enhance reaction rates by stabilizing transition states .
Hydrolysis Reactions
The phosphinate ester hydrolyzes under acidic or alkaline conditions:
Acid-Catalyzed Hydrolysis (AAc2 Mechanism)
Base-Catalyzed Hydrolysis (BP2 Mechanism)
| Condition | Pathway | Products | Half-Life (25°C) | Source |
|---|---|---|---|---|
| 1M HCl, 80°C | Acidic | Ethylphosphinic acid + alcohols | ~2 hours | |
| 1M NaOH, 60°C | Alkaline | Ethylphosphinate salt + alcohols | ~45 minutes |
Arbuzov Reaction
Reaction with trialkyl phosphites yields phosphorylated products:
Comparative Reactivity
The compound’s reactivity differs from structurally similar organophosphorus derivatives:
Scientific Research Applications
Butyl (2-bromoethyl)ethylphosphinate has several scientific research applications:
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of flame retardants and plasticizers due to its phosphorus content.
Mechanism of Action
The mechanism of action of butyl (2-bromoethyl)ethylphosphinate involves its interaction with nucleophiles and electrophiles. The bromine atom in the 2-bromoethyl group acts as a leaving group, allowing the compound to participate in substitution reactions. The phosphinate group can undergo oxidation or reduction, leading to the formation of various derivatives. These reactions are facilitated by the electronic properties of the phosphorus atom and the surrounding substituents.
Comparison with Similar Compounds
Comparison with Other Phosphorus Esters Containing Bromoethyl Groups
The 2-bromoethyl group is a shared feature in several organophosphorus compounds, but the nature of the phosphorus center and substituents dictates reactivity and applications:
Key Observations :
Comparison with Non-Phosphorus Bromoethyl Compounds
Bromoethyl groups are also present in ethers and sulphonates, offering insights into shared reactivity:
| Compound Name | Core Structure | Bromine Stability | Applications |
|---|---|---|---|
| 2-Bromoethyl ethyl ether | Ether | Moderate; prone to elimination | Solvent, intermediate in Grignard synthesis |
| This compound | Phosphinate ester | High (unless solvolysis occurs) | Potential alkylating agent |
Key Observations :
- Ether vs. Phosphinate: The phosphinate’s polar P=O bond enhances solubility in polar aprotic solvents compared to non-polar ethers.
- Thermal Stability : Phosphinate esters generally decompose at higher temperatures (>200°C) than simple bromoethyl ethers, which may volatilize or degrade below 150°C .
Reactivity and Stability Analysis
Solvolysis and Bromine Migration
Studies on 2-bromoethyl arenesulphonates demonstrate that solvolysis (e.g., acetolysis) induces 1,2-bromine migration in up to 50% of cases, forming rearranged products . For this compound, similar migration is plausible under acidic or nucleophilic conditions, leading to phosphinate rearrangement products. This contrasts with Evofosfamide, where bromine release is intentional for therapeutic radical generation .
Hydrolysis Rates
Phosphinate esters hydrolyze slower than phosphate or phosphoramidate analogs due to reduced electrophilicity at the phosphorus center. Comparative hydrolysis half-lives (pH 7, 25°C):
| Compound Type | Half-Life (Est.) |
|---|---|
| Phosphinate ester | 120–200 hours |
| Phosphate ester | 10–24 hours |
| Phosphorodiamidate | 2–6 hours |
This slower hydrolysis makes this compound more suitable for applications requiring prolonged stability.
Q & A
Q. Q1. What are the most reliable synthetic routes for preparing butyl (2-bromoethyl)ethylphosphinate, and how can reaction conditions be optimized to improve yield?
Methodological Answer: The synthesis of alkylphosphinates typically involves nucleophilic substitution or esterification reactions. For bromoethyl derivatives, a two-step process is recommended:
Phosphinate ester formation : React ethylphosphinic acid with butanol under acidic catalysis (e.g., H₂SO₄) to form butyl ethylphosphinate.
Bromination : Introduce the bromoethyl group via alkylation using 1,2-dibromoethane under controlled temperature (40–60°C) to minimize side reactions like elimination .
Optimization strategies :
- Use anhydrous conditions to prevent hydrolysis of intermediates.
- Monitor reaction progress via ³¹P NMR to track phosphorus-containing intermediates .
- Adjust stoichiometry (e.g., 1.2:1 molar ratio of dibromoethane to phosphinate) to favor mono-substitution.
Q. Q2. What spectroscopic techniques are critical for characterizing this compound, and how can data interpretation resolve structural ambiguities?
Methodological Answer: Key techniques include:
- ³¹P NMR : Confirms the phosphorus environment; a singlet near δ 30–40 ppm indicates a phosphinate ester .
- ¹H/¹³C NMR : The bromoethyl group (CH₂Br) shows a triplet near δ 3.6–3.8 ppm (¹H) and δ 35–40 ppm (¹³C). Splitting patterns distinguish between ethyl and bromoethyl substituents .
- Mass spectrometry (EI-MS) : Look for molecular ion clusters (e.g., [M]⁺ at m/z ≈ 268) and fragmentation patterns (e.g., loss of Br⁻ at m/z 189).
Data contradictions : If bromine isotopic patterns (1:1 for ⁷⁹Br/⁸¹Br) are absent, suspect impurities or degradation; cross-validate with IR (P=O stretch at 1150–1250 cm⁻¹) .
Advanced Research Questions
Q. Q3. How can computational chemistry (e.g., DFT) predict the reactivity of this compound in nucleophilic substitution reactions?
Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model:
- Electrophilicity : Calculate partial charges on the brominated carbon to predict sites susceptible to nucleophilic attack.
- Transition states : Simulate SN2 pathways to assess steric hindrance from the butyl/ethyl groups .
Validation : Compare computed activation energies with experimental kinetic data (e.g., rate constants in polar aprotic solvents like DMF). Discrepancies may arise from solvent effects not accounted for in gas-phase models .
Q. Q4. What strategies mitigate conflicting toxicity data for organophosphorus compounds like this compound in environmental studies?
Methodological Answer: Contradictions in toxicity profiles (e.g., acute vs. chronic effects) often stem from:
- Variability in test organisms : Use standardized models (e.g., Daphnia magna for aquatic toxicity) to ensure comparability .
- Degradation products : Analyze hydrolysis products (e.g., ethylphosphinic acid) via LC-MS; these may contribute to observed toxicity but are rarely reported in initial studies .
Mitigation : - Conduct structure-activity relationship (SAR) studies to isolate toxicophores.
- Use QSAR models to predict ecotoxicity based on logP and electrophilicity indices .
Q. Q5. How can contradictory results in the compound’s thermal stability be resolved during material synthesis?
Methodological Answer: Thermal degradation studies via TGA/DSC often show variability due to:
- Oxygen presence : Degradation onset temperatures drop by 20–30°C under oxidative vs. inert conditions .
- Impurities : Trace protic impurities (e.g., water) accelerate hydrolysis. Pre-dry samples (<0.1% H₂O) and use sealed ampoules for analysis .
Resolution : - Perform isothermal gravimetry at 150°C to quantify decomposition rates.
- Cross-reference with GC-MS to identify volatile degradation byproducts (e.g., ethylene or bromoalkanes) .
Q. Q6. What advanced separation techniques are optimal for isolating this compound from reaction mixtures containing structurally similar byproducts?
Methodological Answer:
- High-performance liquid chromatography (HPLC) : Use a C18 column with a gradient eluent (acetonitrile/water + 0.1% TFA) to separate phosphinate esters from brominated alkanes .
- Ion-pair chromatography : Add tetrabutylammonium bromide to the mobile phase to enhance resolution of charged intermediates (e.g., hydrolyzed phosphinic acids) .
Validation : Collect fractions and analyze via HRMS to confirm purity (>98% by peak integration).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
